N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Description
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic carboxamide derivative characterized by a naphthalene-2-carboxamide core linked to a substituted phenyl ring. The phenyl ring is functionalized with a methoxy group at the 3-position and a 2-oxopiperidin-1-yl moiety at the 4-position. Unlike azo-containing carboxamides (commonly used as dyes), this compound lacks chromophoric groups, indicating a divergence in application toward therapeutic rather than industrial uses .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-15-19(11-12-20(21)25-13-5-4-8-22(25)26)24-23(27)18-10-9-16-6-2-3-7-17(16)14-18/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAOTWHWKHANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then coupled with an amine derivative containing the piperidinone moiety. The methoxy group is introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Naphthalene Carboxamide Derivatives
Key Observations:
Core Structure Variations: The target compound and its carboxamide analogs (e.g., N-(4-bromophenyl)naphthalene-2-carboxamide) share a naphthalene carboxamide backbone, critical for planar aromatic interactions.
Substituent Profiles: Azo Groups: Compounds like those in incorporate azo (-N=N-) linkages, which confer vivid coloration and UV stability, making them suitable for dyes. The absence of this group in the target compound suggests a non-chromophoric role, likely avoiding photodegradation issues . In contrast, bromo or chloro substituents (e.g., in ) increase molecular weight and hydrophobicity, impacting bioavailability . Oxopiperidine vs. Hydroxy/Amino Groups: The 2-oxopiperidin-1-yl group introduces a cyclic amide, offering hydrogen-bonding sites and conformational restraint. This contrasts with hydroxy or amino groups in dye-oriented analogs, which may participate in tautomerism or metal coordination .
LogP Predictions: The oxopiperidine and methoxy groups may lower logP compared to halogenated derivatives, improving aqueous solubility.
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and its potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₂, featuring a naphthalene core substituted with a carboxamide group and a phenyl ring containing a piperidinone moiety. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 305.36 g/mol |
| Solubility | Sparingly soluble in water |
| UV Absorption Maximum | 238 nm |
| Fluorescence Emission Peak | 375 nm |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Naphthalene Derivative : Naphthalene-2-carboxylic acid is converted to an acid chloride using thionyl chloride.
- Coupling Reaction : The acid chloride is reacted with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline under basic conditions to yield the desired carboxamide.
- Methylation : The methoxy group is introduced through methylation using reagents such as methyl iodide in the presence of potassium carbonate.
Anticoagulant Properties
One of the most significant biological activities of this compound is its role as an inhibitor of activated factor X (FXa) in the coagulation cascade. By inhibiting FXa, this compound reduces thrombin generation, which is crucial in managing thromboembolic diseases. Studies have shown that it exhibits a strong anticoagulant effect comparable to established anticoagulants .
Antitumor Activity
Research has indicated that this compound possesses notable antitumor properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by affecting cell cycle regulation and activating apoptotic pathways. For example, treatment with the compound led to significant S-phase arrest and increased expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Inhibition of Carbonic Anhydrases
This compound has also been studied for its inhibitory effects on carbonic anhydrases, enzymes that play a vital role in physiological processes such as respiration and ion transport. This inhibition can have implications for treating conditions related to abnormal carbonic anhydrase activity .
Study 1: FXa Inhibition
A study evaluating the anticoagulant efficacy of this compound reported an IC50 value indicative of strong FXa inhibition, supporting its potential use as a therapeutic agent in thrombosis management .
Study 2: Antitumor Mechanism
In another study focusing on its antitumor activity, the compound was shown to significantly inhibit HepG2 cell proliferation with an IC50 value lower than many existing chemotherapeutics. Flow cytometry analysis revealed that it effectively induced apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
